molecular formula C13H8O3 B150876 urolithin B CAS No. 1139-83-9

urolithin B

Cat. No. B150876
CAS RN: 1139-83-9
M. Wt: 212.2 g/mol
InChI Key: WXUQMTRHPNOXBV-UHFFFAOYSA-N
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Description

Urolithin B (UB) is a metabolite produced by the gut microbiota from ellagitannins, a class of polyphenols found in various fruits and nuts. It has been recognized for its antioxidant and anti-inflammatory properties and is implicated in a range of health benefits, including the potential to prevent diseases associated with aging and oxidative stress .

Synthesis Analysis

Bifidobacterium pseudocatenulatum INIA P815 has been identified as a bacterium capable of producing urolithin A and B from ellagic acid. This discovery opens the possibility of using this strain as a probiotic in functional foods and nutraceuticals, potentially enhancing the production of urolithins in the human gut .

Molecular Structure Analysis

Urolithins are characterized as dibenzo[b,d]pyran-6-one derivatives. Their molecular structure allows them to interact with various biological pathways and receptors, including estrogen receptors, which may contribute to their bioactivity .

Chemical Reactions Analysis

Urolithins, including UB, can undergo various chemical reactions in the body, such as conjugation to form glucuronides. A concise synthesis of glucuronide metabolites of urolithin-B has been reported, which is significant for understanding its metabolism and excretion .

Physical and Chemical Properties Analysis

The physical and chemical properties of urolithins have been explored through density functional theory (DFT) calculations. These studies provide insights into the drug-likeness, toxicity, bioactivity score, and chemical reactivity properties of urolithins, suggesting that they could be promising candidates for therapeutic medication development .

Case Studies and Health Benefits

Urolithin B has been studied in various in vivo and in vitro models. For instance, it has been shown to attenuate intestinal immunity dysfunction in aging mice and protect against myocardial ischemia/reperfusion injury via the p62/Keap1/Nrf2 signaling pathway . Additionally, it has demonstrated anti-inflammatory and antioxidant effects in activated microglia, which may offer therapeutic potential for neuroinflammatory disorders . The estrogenic and antiestrogenic activities of urolithins have also been investigated, indicating their potential role as endocrine-disrupting molecules . Furthermore, recent advances highlight the preventive potential of UB against hyperlipidemia, cardiovascular disease, and tumors .

Scientific Research Applications

Anti-inflammatory and Antioxidant Mechanisms

  • Urolithin B demonstrates notable anti-inflammatory and antioxidant effects, particularly in neuroinflammation contexts. It inhibits the production of nitric oxide and pro-inflammatory cytokines while increasing anti-inflammatory cytokine IL-10 in microglial cells. These effects suggest potential therapeutic applications for neuroinflammatory disorders linked to oxidative stress and microglial activation (Lee et al., 2019).

Biological Activities and Potential Therapeutic Applications

  • Urolithins, including urolithin B, are linked to a range of biological activities such as cardiovascular protection, anti-inflammatory activity, anticancer properties, antidiabetic activity, and antiaging properties. They interact with various cellular mechanisms, including inhibiting MDM2-p53 interaction and modulating mitogen-activated protein kinase pathways, suggesting their role as potential therapeutic agents (Hasheminezhad et al., 2021).

Comprehensive Update on Urolithins

  • Research on urolithins, including urolithin B, has advanced, particularly in the context of gut microbiota and its association with human health. This research highlights the potential health benefits of consuming ellagitannin-rich sources like pomegranates, walnuts, and strawberries (García-Villalba et al., 2022).

Nutraceutical Effects

  • Urolithin B has shown strong antioxidant and anti-inflammatory properties, making it a candidate for preventing hyperlipidemia, cardiovascular disease, and tumors. Its wide range of nutraceutical effects and high potency in these areas are noteworthy (Chen et al., 2022).

In Silico/In Vitro Target Fishing

  • An in silico/in vitro target fishing study identified novel biological targets underlying the estrogenic-modulatory activity of urolithins, including urolithin B, offering insights into their bioactivity in living organisms (Dellafiora et al., 2020).

Selective, Fluorescent Iron(III) Sensing

  • Urolithin B has been identified as a selective, fluorescent probe for sensing Iron(III) in semi-aqueous solutions, indicating its potential utility in environmental and medical applications (Fallah et al., 2018).

Safety And Hazards

When handling urolithin B, it is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Urolithin B has shown potential in various in vivo and in vitro models. For instance, it has been shown to attenuate intestinal immunity dysfunction in aging mice and protect against myocardial ischemia/reperfusion injury via the p62/Keap1/Nrf2 signaling pathway . Therefore, urolithin B can be considered a potential agent suitable for the effective treatment of osteoarthritis in the future .

properties

IUPAC Name

3-hydroxybenzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUQMTRHPNOXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150610
Record name Urolithin B
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Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Urolithin B
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

urolithin B

CAS RN

1139-83-9
Record name Urolithin B
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Record name Urolithin B
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Record name 1139-83-9
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Record name Urolithin B
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Record name 3-hydroxy-6H-benzo[c]chromen-6-one
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Record name 7-HYDROXY-3,4-BENZOCOUMARIN
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Record name Urolithin B
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0013696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Urolithin B was prepared in one step by coupling resorcinol and 2-bromobenzoic acid following the procedure for the preparation of Urolithin A. The pure compound was obtained as a off-white powder with a yield of 61.6%.
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Yield
61.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,560
Citations
G Lee, JS Park, EJ Lee, JH Ahn, HS Kim - Phytomedicine, 2019 - Elsevier
… mechanism of urolithin B, we examined the effects of urolithin B on the expression of NADPH oxidase subunits involved in ROS production in microglia. Urolithin B significantly inhibited …
Number of citations: 90 www.sciencedirect.com
I Kang, YE Kim, FA Tomás‐Barberán… - Molecular nutrition & …, 2016 - Wiley Online Library
Scope Urolithins (Uro) are ellagic acid (EA)‐derived metabolites produced by gut microbes. There is a growing interest in the biological activities of Uro. Our aim was to evaluate the …
Number of citations: 100 onlinelibrary.wiley.com
P Chen, Z Guo, F Chen, Y Wu, B Zhou - Frontiers in Pharmacology, 2022 - frontiersin.org
Urolithin (Uro) B is a natural compound produced by gut bacteria from ingested ellagitannins (ETs) and ellagic acid (EA), complex polyphenols abundant in foods such as pomegranates…
Number of citations: 15 www.frontiersin.org
J Rodriguez, N Pierre, D Naslain… - Journal of cachexia …, 2017 - Wiley Online Library
… in breast cancer cells,26 we hypothesized that urolithin B induces hypertrophy in myogenic cells through the activation of AR. Thus, we inactivated AR genetically by using a set of …
Number of citations: 56 onlinelibrary.wiley.com
ST Wang, WC Chang, C Hsu… - Journal of Agricultural and …, 2017 - ACS Publications
… (A) Inhibitory effect of urolithin A and urolithin B on melanin formation in B16F0 cells. Kojic acid and ascorbic acid were positive controls. (B) Images of accumulation of melanin in living …
Number of citations: 30 pubs.acs.org
M Lv, C Shi, F Pan, J Shao, L Feng… - Journal of cellular …, 2019 - Wiley Online Library
… Herein, we aim to investigate the function of urolithin B (UB), a member of urolithins family, in HCC. The effects of UB on cell viability, cell cycle and apoptosis were evaluated in HCC …
Number of citations: 40 onlinelibrary.wiley.com
AF Raimundo, S Ferreira, V Pobre… - Frontiers in …, 2022 - frontiersin.org
… urolithin B as a potent inhibitor of IAPP aggregation and a powerful modulator of cell homeostasis pathways. Urolithin B was … The molecular mechanisms underlying urolithin B-mediated …
Number of citations: 2 www.frontiersin.org
Z Qu, H An, M Feng, W Huang, D Wang… - Journal of Cellular …, 2022 - Wiley Online Library
Osteoporosis (OP) has severely affected human health, which is characterized by abnormal differentiation of osteoclasts. Urolithin B (UB), as a potential natural drug, has been reported …
Number of citations: 7 onlinelibrary.wiley.com
Y Li, Q Zhuang, L Tao, K Zheng, S Chen… - Cell …, 2022 - Wiley Online Library
… This manuscript investigates the inhibitory effect of urolithin B (UB) on osteoclastogenesis … Urolithin B inhibits RANKL induced osteoclast formation in vitro. (A) The structure of urolithin B. …
Number of citations: 11 onlinelibrary.wiley.com
R Lucas, D Alcantara, JC Morales - Carbohydrate research, 2009 - Elsevier
… O-β-d-glucuronides of urolithin-B 4, resveratrol 5, and the … a structurally simple phenol, urolithin-B, by modification of … of the O-β-d-glucuronide of urolithin-B 4. Extension of these reaction …
Number of citations: 68 www.sciencedirect.com

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